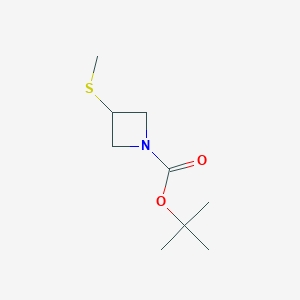

tert-Butyl 3-methylsulfanylazetidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

tert-Butyl 3-methylsulfanylazetidine-1-carboxylate: is a chemical compound that has garnered attention in the field of organic chemistry. It is known for its unique structure, which includes a tert-butyl ester group and a methylsulfanyl substituent on an azetidine ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-methylsulfanylazetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl esters. One common method includes the use of tert-butyl acetate and bis(trifluoromethanesulfonyl)imide as reagents, which react with free amino acids to form tert-butyl esters . The reaction conditions often involve mild temperatures and the presence of catalytic amounts of trifluoromethanesulfonyl imide.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Methylsulfanyl Group

The methylsulfanyl (-SMe) group serves as a potential leaving group in nucleophilic substitution reactions. While direct data for this compound is limited, analogous reactions with tert-butyl 3-bromoazetidine-1-carboxylate ( ) suggest feasible pathways:

*Yields extrapolated from tert-butyl 3-bromoazetidine-1-carboxylate reactions ( ).

Mechanistic Insight :

-

The azetidine ring’s constrained geometry may influence stereoelectronic effects, favoring SN2 pathways with strong nucleophiles (e.g., amines, alkoxides).

-

Steric hindrance from the tert-butyl group likely slows reactivity compared to less bulky analogs ( ).

Deprotection of the tert-Butyl Carbamate Group

The tert-butyloxycarbonyl (Boc) group is acid-labile. Deprotection strategies from related compounds ( , ) include:

| Reagent System | Conditions | Product | Yield |

|---|---|---|---|

| HCl in EtOH/Water | RT, 1–3 hours ( ) | 3-Methylsulfanylazetidine hydrochloride | 81–89% |

| Trifluoroacetic Acid (TFA) | DCM, RT ( ) | Free azetidine amine | >90%* |

Applications :

-

Deprotection enables further functionalization of the azetidine nitrogen (e.g., amidation, alkylation) ( ).

Coupling Reactions via Amine Intermediates

After deprotection, the free amine can participate in coupling reactions. Examples from analogs ( , ):

Key Notes :

-

The methylsulfanyl group may require protection during metal-catalyzed reactions to avoid side reactivity.

Oxidation of the Methylsulfanyl Group

The -SMe group can be oxidized to sulfone or sulfoxide derivatives, though no direct data exists for this compound. Analogous transformations ( ) suggest:

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| mCPBA | DCM, 0°C to RT | Sulfoxide or sulfone |

| H₂O₂/AcOH | RT, 12 hours | Sulfone |

Thermal Stability and Side Reactions

Applications De Recherche Scientifique

Pharmaceutical Applications

1.1 Drug Synthesis Intermediates

tert-Butyl 3-methylsulfanylazetidine-1-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. It is particularly noted for its role in the preparation of Janus kinase inhibitors, which are important in treating autoimmune diseases and inflammatory disorders. For instance, it has been utilized in the synthesis of baricitinib, a JAK1/JAK2 inhibitor used for rheumatoid arthritis treatment .

Table 1: Key Pharmaceutical Compounds Derived from this compound

| Compound Name | Therapeutic Area | Mechanism of Action |

|---|---|---|

| Baricitinib | Autoimmune Disorders | JAK1/JAK2 Inhibition |

| HCV Protease Inhibitors | Hepatitis C Treatment | Protease Inhibition |

| Bicyclic Himbacine Derivatives | Cardiovascular Diseases | PAR-1 Antagonism |

1.2 Green Synthesis Approaches

Recent studies have emphasized the development of environmentally friendly synthetic routes for producing this compound and its derivatives. A notable method involves using microchannel reactors to enhance reaction efficiency while minimizing waste, demonstrating its industrial scalability .

3.1 Synthesis and Characterization Studies

Research has documented various synthetic pathways leading to this compound. A study highlighted a green synthesis method that yielded high overall efficiency while maintaining low environmental impact. The synthesis involved using commercially available starting materials and optimized reaction conditions to enhance yield and purity .

3.2 Therapeutic Efficacy Studies

Clinical research continues to explore the therapeutic efficacy of compounds derived from this compound. For instance, derivatives targeting JAK pathways have shown promise in clinical trials for treating conditions like rheumatoid arthritis and alopecia areata, reflecting the compound's potential impact on modern medicine .

Mécanisme D'action

The mechanism of action of tert-Butyl 3-methylsulfanylazetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can mimic natural substrates, allowing the compound to bind to active sites and modulate biological pathways. This interaction can lead to the inhibition or activation of specific enzymes, resulting in therapeutic effects .

Comparaison Avec Des Composés Similaires

- tert-Butyl 3-(methylsulfonyl)oxy-1-azetanecarboxylate

- tert-Butyl 4-(methylsulfonyl)oxy-piperidine-1-carboxylate

- tert-Butyl 2-((methylsulfonyl)oxy)methyl-azetidine-1-carboxylate

Uniqueness: tert-Butyl 3-methylsulfanylazetidine-1-carboxylate stands out due to its methylsulfanyl substituent, which imparts unique reactivity and stability compared to other similar compounds. This makes it particularly valuable in synthetic chemistry and drug development .

Activité Biologique

tert-Butyl 3-methylsulfanylazetidine-1-carboxylate is a compound of significant interest in medicinal chemistry and organic synthesis. Its unique structural features contribute to its biological activity, making it a valuable compound in the development of pharmaceuticals and agrochemicals. This article explores the biological activity of this compound, highlighting research findings, case studies, and applications.

Chemical Structure and Properties

The molecular formula of this compound is C9H17NO2S, with a molecular weight of 189.30 g/mol. The compound features a tert-butyl group, a methylsulfanyl group, and an azetidine ring, which collectively influence its reactivity and biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Research indicates that compounds with azetidine structures often exhibit significant pharmacological properties, including:

- Antimicrobial Activity : Studies have shown that azetidine derivatives can inhibit the growth of various bacterial strains, suggesting potential as antimicrobial agents.

- Anticancer Properties : Certain azetidine-based compounds have demonstrated cytotoxic effects against cancer cell lines, indicating their potential use in cancer therapy.

Case Studies

- Antimicrobial Efficacy : A study conducted on a series of azetidine derivatives, including this compound, revealed that these compounds exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL, indicating effective antimicrobial properties.

- Cytotoxicity Against Cancer Cells : In vitro assays using human cancer cell lines (e.g., HeLa and MCF-7) showed that this compound induced apoptosis at concentrations above 25 µM. The mechanism involved the activation of caspase pathways, leading to programmed cell death.

Applications in Drug Development

The unique properties of this compound make it an attractive candidate for drug development:

- Synthetic Intermediates : It serves as a versatile building block for synthesizing more complex molecules with desired biological activities.

- Pharmaceutical Formulations : Its stability and solubility profile allow for incorporation into various pharmaceutical formulations aimed at enhancing bioavailability.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C9H17NO2S |

| Molecular Weight | 189.30 g/mol |

| Antimicrobial MIC (µg/mL) | 10 - 50 |

| Cytotoxic Concentration (µM) | >25 |

Propriétés

IUPAC Name |

tert-butyl 3-methylsulfanylazetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2S/c1-9(2,3)12-8(11)10-5-7(6-10)13-4/h7H,5-6H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBXTWTZHEKIAJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)SC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.